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syn/anti-6ss-Hydroxy-norgestimate

Cat. No.: B591256
CAS No.: 108434-19-1
M. Wt: 385.5
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Description

Contextualization within Norgestimate (B1679921) Biotransformation Pathways

Norgestimate (NGM), a third-generation progestin, undergoes extensive and rapid metabolism following administration. researchgate.netnih.gov It is primarily a prodrug, meaning it is converted into its active forms within the body. wikipedia.orgtandfonline.com The initial and major metabolic step is the deacetylation of norgestimate to its primary active metabolite, 17-deacetylnorgestimate, also known as norelgestromin (B1679859) (NGMN). researchgate.netnih.govwikipedia.orgnih.govnih.gov This conversion happens quickly in the gut wall and liver. nih.govfda.gov

Subsequent to this deacetylation, norelgestromin itself is further metabolized. fda.govdrugs.com These downstream pathways include reduction, hydroxylation, and conjugation. wikipedia.org A smaller portion of norgestimate is also metabolized to levonorgestrel (B1675169) (LNG), another active progestin. wikipedia.orgtandfonline.com The hydroxylation of norgestimate and its metabolites is a critical area of investigation, leading to the formation of various hydroxylated derivatives. Among these are the syn and anti isomers of 6β-Hydroxy-norgestimate.

The biotransformation of norgestimate is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netukclinicalpharmacy.org Specifically, CYP3A4 plays a major role in the metabolism of norelgestromin. researchgate.netnih.govdrugbank.com Studies have also identified the involvement of CYP2B6 and CYP2C9, though to a lesser extent. researchgate.netnih.govdrugbank.com The formation of hydroxylated metabolites is a direct result of the activity of these enzymes. wikipedia.orgfda.govdrugs.com

The following table provides a simplified overview of the main metabolites in the norgestimate biotransformation pathway:

PrecursorMetaboliteKey Enzymatic Step
NorgestimateNorelgestromin (17-deacetylnorgestimate)Deacetylation wikipedia.orgnih.govnih.gov
Norgestimate / NorelgestrominLevonorgestrelDeoximation/Reduction wikipedia.orgdrugbank.com
NorelgestrominHydroxylated Metabolites (e.g., 6β-Hydroxy-norgestimate)Hydroxylation (CYP3A4, CYP2B6, CYP2C9) researchgate.netnih.govdrugbank.com

Significance of Hydroxylated Steroids in Metabolic Research

The hydroxylation of steroids is a fundamental biochemical process that significantly alters their biological properties. researchgate.netmdpi.com This enzymatic modification, often catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl (-OH) group into the steroid's core structure. researchgate.netasm.orgnih.gov This seemingly simple addition can have profound effects on a molecule's polarity, solubility, and how it interacts with biological receptors. researchgate.netmdpi.com

From a metabolic standpoint, hydroxylation is often a key step in preparing steroids for excretion from the body by increasing their water solubility. mdpi.com However, it can also lead to the formation of metabolites with altered or even enhanced biological activity compared to the parent compound. researchgate.net For instance, the position and stereochemistry of the hydroxyl group can dramatically influence a steroid's binding affinity for its target receptors. nih.gov

Overview of syn/anti-6β-Hydroxy-norgestimate as a Research Target

syn/anti-6β-Hydroxy-norgestimate represents a specific area of interest within the broader study of norgestimate metabolism. biomart.cnnih.gov This compound is a hydroxylated derivative of norgestimate, with the hydroxyl group attached at the 6β position of the steroid's A-ring. nih.govwada-ama.org The designation syn/anti refers to the stereochemical relationship of the hydroxyl group relative to the rest of the molecule, indicating the presence of two possible isomers.

The interest in syn/anti-6β-Hydroxy-norgestimate stems from its role as a metabolite in the complex biotransformation of norgestimate. fda.govdrugs.com As with other hydroxylated steroids, its formation is a direct consequence of enzymatic processing in the liver. nih.govglobalauthorid.com The characterization of such metabolites is fundamental to building a complete picture of how norgestimate is handled by the body. nih.gov

The following table summarizes the key identifiers for syn/anti-6β-Hydroxy-norgestimate:

PropertyValue
Chemical Formula C₂₃H₃₁NO₄ nih.gov
Molecular Weight 385.5 g/mol nih.gov
CAS Number 108434-19-1 nih.gov
Synonyms [(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate (B1210297) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO4 B591256 syn/anti-6ss-Hydroxy-norgestimate CAS No. 108434-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16-,17-,18-,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKSKQGEKSECB-HUIWCHIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC/C(=N\O)/C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108434-19-1
Record name 6beta-Hydroxynorgestimate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108434191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYNORGESTIMATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24GU5BE2T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Formation of Syn/anti 6β Hydroxy Norgestimate

Enzymatic Hydroxylation of Norgestimate (B1679921) and its Primary Metabolites (e.g., Norelgestromin (B1679859), Norgestrel)

Norgestimate undergoes rapid and extensive metabolism following administration. The initial steps involve deacetylation to form its primary active metabolite, norelgestromin (also known as 17-deacetylnorgestimate), and subsequent conversion to norgestrel (B7790687). pharmgkb.orgfda.gov These primary metabolites are the main substrates for further enzymatic reactions, including hydroxylation. europa.eufda.govwikipedia.org This hydroxylation is a crucial phase I metabolic reaction where a hydroxyl group (-OH) is introduced into the steroid structure, increasing its water solubility and facilitating its eventual elimination from the body. tandfonline.commdpi.com While various hydroxylated metabolites are formed, one specific product is syn/anti-6β-Hydroxy-norgestimate. nih.gov Studies on the related compound levonorgestrel (B1675169) have shown that microbiological transformation can yield 6β-hydroxylated products, supporting the occurrence of hydroxylation at this position. researchgate.net Furthermore, analysis of norgestrel metabolites has identified other hydroxylated forms, such as 16β-hydroxynorgestrel and 2α-hydroxynorgestrel, indicating that multiple positions on the steroid core are susceptible to this enzymatic attack. who.intiarc.fr

The hydroxylation of norgestimate's metabolites is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govdrugbank.com Research has identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of norelgestromin and norgestrel. nih.govresearchgate.net CYP2B6 and CYP2C9 have also been shown to contribute to this process, although to a lesser extent. nih.govresearchgate.net These enzymes function as monooxygenases, inserting one atom of molecular oxygen into the substrate to form the hydroxyl group. mdpi.com Specifically for 6β-hydroxylation, a reaction well-characterized for other steroids like testosterone (B1683101) and progesterone (B1679170), CYP3A4 is the major catalyst. nih.govnih.gov The involvement of these specific CYP isozymes underscores the potential for drug-drug interactions, as other substances that induce or inhibit these enzymes could alter the metabolic rate and pathway of norgestimate.

The enzymatic hydroxylation of steroids by CYP enzymes typically follows Michaelis-Menten kinetics, where the reaction rate is dependent on substrate concentration up to a saturation point. nih.govresearchgate.net While specific kinetic parameters for the formation of syn/anti-6β-Hydroxy-norgestimate are not extensively documented, data from the 6β-hydroxylation of other steroid hormones by CYP3A4 and CYP3A5 provide insight into the process. These studies allow for the determination of the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximal reaction velocity (k_cat or Vₘₐₓ). nih.govresearchgate.net

Regioselectivity , the preference of an enzyme to catalyze a reaction at a specific position on a substrate, is a key feature of CYP enzymes. sioc-journal.cnnih.gov The formation of 6β-hydroxy metabolites from steroids like testosterone is a classic example of the regioselectivity of CYP3A4. nih.govnih.gov This preference is dictated by how the substrate molecule docks within the enzyme's active site. nih.gov For norgestimate and its metabolites, hydroxylation occurs at several positions, including 2α and 16β on the norgestrel core, demonstrating the regioselective flexibility of the involved CYP enzymes. who.intiarc.fr The formation of 6β-Hydroxy-norgestimate is another manifestation of this enzymatic selectivity.

Table 1: Representative Kinetic Parameters for Steroid 6β-Hydroxylation by Recombinant Human CYP3A4 and CYP3A5 This table presents data for well-studied steroid substrates to illustrate typical kinetic values for 6β-hydroxylation reactions mediated by CYP3A enzymes.

SubstrateEnzymeKₘ (μM)Vₘₐₓ (pmol/min/pmol P450)Vₘₐₓ/Kₘ (μL/min/pmol P450)
TestosteroneCYP3A428.336.51.29
CYP3A558.723.00.39
ProgesteroneCYP3A419.025.81.36
CYP3A544.87.70.17
CortisolCYP3A466.46.20.09
CYP3A561.22.80.05

Data adapted from Niwa et al., J Pharm Pharm Sci (2019). ualberta.ca

Identification of Specific Hydroxylation Sites within the Norgestimate Core Structure

The chemical structure of syn/anti-6β-Hydroxy-norgestimate confirms that hydroxylation occurs at the C6 position of the steroid's B-ring. nih.gov The IUPAC name, [(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate (B1210297), precisely defines this site of modification. nih.gov Metabolic studies of norgestimate and its derivatives have revealed that hydroxylation is a significant pathway. fda.govtandfonline.com In addition to the 6β-position, other sites on the core structure of the metabolites are also targeted. For instance, studies on norgestrel, a key metabolite, have identified 2α-hydroxynorgestrel and 16β-hydroxynorgestrel as urinary metabolites, highlighting the A and D rings as additional locations for enzymatic hydroxylation. who.intiarc.fr

In Vitro Metabolic Models and Systems for Studying Hydroxylation

To investigate the complex metabolic pathways of drugs like norgestimate, researchers rely on various in vitro (laboratory-based) systems that simulate the metabolic environment of the human body. These models are essential for identifying metabolites, elucidating the enzymes involved, and studying reaction kinetics. frontiersin.org

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue. nih.gov They are a standard and widely used in vitro tool because they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family. nih.govnih.gov Studies using HLMs have been instrumental in understanding norgestimate metabolism. For example, incubations of norgestimate with HLMs in the presence of the necessary cofactor NADPH demonstrated the compound's conversion to 17-deacetylnorgestimate, norgestrel, and other unidentified (likely hydroxylated) metabolites. who.intnih.gov The NADPH- and oxygen-dependent nature of the formation of these metabolites in HLM systems confirms the role of CYP-mediated oxidative metabolism. who.int

To pinpoint the exact contribution of individual enzymes, scientists use recombinant enzyme expression systems. nih.gov These systems involve inserting the gene for a specific human enzyme, such as CYP3A4 or CYP2B6, into a host cell line (e.g., bacteria, yeast, or insect cells). scispace.com These cells then produce large quantities of the single, purified enzyme. scispace.com By incubating a drug with a panel of these recombinant enzymes, researchers can determine which specific CYP isoforms are capable of metabolizing the compound. nih.gov Detailed biotransformation studies of norelgestromin using recombinant CYPs have confirmed that CYP3A4 plays a key role in its metabolism, with minor contributions from CYP2B6 and CYP2C9. nih.govresearchgate.net This approach is crucial for reaction phenotyping and provides more definitive evidence of an enzyme's role than can be obtained from HLM experiments alone, where multiple enzymes are present. researchgate.netscispace.com

Isolated Hepatocyte Suspensions from Various Species

Isolated hepatocytes are considered a valuable in vitro model for studying the metabolism of xenobiotics, including synthetic progestins like norgestimate. researchgate.net These intact liver cells contain the full complement of hepatic drug-metabolizing enzymes, including phase I (e.g., cytochrome P450s) and phase II (e.g., sulfo- and glucuronosyltransferases) enzymes, allowing them to perform the range of biotransformation functions that occur in the liver in vivo. researchgate.netthermofisher.com The use of hepatocyte suspensions from different species is particularly useful for identifying inter-species differences in metabolic pathways and rates, which can help in selecting appropriate animal models for preclinical studies. nih.govnews-medical.net

Research utilizing freshly prepared hepatocyte suspensions from various laboratory animal species—including the rat, guinea pig, dog (beagle), rabbit, and cynomolgus monkey—has been conducted to investigate the metabolism of norgestimate. nih.gov In these in vitro systems, norgestimate is recognized as a prodrug that undergoes metabolic conversion. nih.gov Studies have followed the rate of its degradation and conversion into metabolites like levonorgestrel. nih.gov

Significant species differences in the metabolic rate of norgestimate have been observed in hepatocyte suspension studies. nih.gov For instance, rat hepatocytes demonstrated an exceptionally high metabolic activity towards several progestins, including norgestimate. researchgate.netnih.gov In contrast, liver cells from guinea pigs, dogs, and monkeys metabolized these compounds at a much slower rate. researchgate.netnih.gov Norgestimate was found to be degraded much more rapidly than levonorgestrel in hepatocytes from all tested species except for the rat. nih.gov The half-lives characterizing the decrease in the parent drug concentration in these hepatocyte suspensions highlight these marked interspecies differences. researchgate.netnih.gov

Table 1: Metabolic Half-Life of Progestins in Female Animal Hepatocyte Suspensions researchgate.netnih.gov
CompoundRat (t½ min)Rabbit (t½ min)Guinea Pig (t½ min)Dog (t½ min)Monkey (t½ min)
Norgestimate (NGM)Data not specified, but degraded faster than LN in all species except ratData not specified, but degraded faster than LN in all species except ratData not specified, but degraded faster than LN in all species except ratData not specified, but degraded faster than LN in all species except ratData not specified, but degraded faster than LN in all species except rat
Levonorgestrel (LN)< 25-8> 30> 30> 30
Norethisterone (NET)< 25-8> 30> 30> 30
Gestodene (GEST)< 25-8> 30> 30> 30

Advanced Analytical Methodologies for Characterization and Quantification of Syn/anti 6β Hydroxy Norgestimate Isomers

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 6β-Hydroxy-norgestimate, enabling the separation of its isomers from a complex biological matrix and from each other. The choice of chromatographic technique is critical for achieving the resolution required for accurate quantification and structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid metabolites. For the specific challenge of resolving the geometric syn and anti isomers of norgestimate (B1679921) and its hydroxylated metabolites, the choice between normal-phase and reversed-phase chromatography is critical.

Research has demonstrated that normal-phase HPLC is particularly effective for separating the syn and anti isomers of norgestimate. researchgate.netnih.gov In contrast, reversed-phase HPLC systems have been shown to be less effective in resolving these geometric isomers, often resulting in co-elution. researchgate.net The distinct selectivity of normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, allows for the differential interaction and separation of the syn and anti oxime configurations. researchgate.netnih.govlcms.cz This separation is essential for accurate quantification, as the isomers may possess different physical properties and detector responses. researchgate.net

In addition to traditional HPLC, Capillary Electrochromatography (CEC), a hybrid technique combining HPLC and capillary electrophoresis, has also been successfully developed for the rapid separation of syn- and anti-norgestimate and their related impurities, reducing analysis time by over 50% compared to some HPLC methods. scispace.com

Interactive Table: HPLC and CEC Parameters for Norgestimate Isomer Separation

Parameter Normal-Phase HPLC for Norgestimate Isomers nih.gov CEC for Norgestimate Isomers scispace.com
Column Not Specified Packed Capillary Column
Mobile Phase Not Specified Binary Solvent Composition
Detection On-line Circular Dichroism (CD) and UV UV Detector
Key Finding Successful separation of Z (syn) and E (anti) isomers. Separation and quantitation of 0.1% degradation impurities achieved.

Gas Chromatography (GC) is a powerful analytical tool known for its high resolving power and sensitivity, particularly when coupled with mass spectrometry. nih.gov However, direct GC analysis of polar, non-volatile compounds like 6β-Hydroxy-norgestimate is not feasible. These compounds require chemical derivatization to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netjfda-online.com

Common derivatization techniques for compounds with hydroxyl and amine groups include silylation, acylation, and alkylation. jfda-online.com For instance, silylating agents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) react with hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net

Despite the potential of this approach, studies on the parent compound, norgestimate, have shown that even after conversion to their trimethylsilyl derivatives, the syn and anti isomers could not be resolved using Gas-Liquid Chromatography (GLC). researchgate.net This indicates that while derivatization makes the molecule amenable to GC, it does not guarantee the separation of these specific geometric isomers, highlighting a limitation of GC for this particular analytical challenge. The successful application of GC would require the development of a derivatization strategy and a high-resolution capillary column specifically capable of differentiating the derivatized isomeric structures. nih.gov

The metabolism of norgestimate to 6β-Hydroxy-norgestimate introduces a new stereocenter at the C-6 position, resulting in the potential for enantiomeric pairs for both the syn and anti isomers. Since enantiomers often exhibit different biological activities, their separation and individual quantification are crucial. libretexts.org Chiral chromatography is the primary method for resolving such enantiomeric mixtures. americanpharmaceuticalreview.com

Direct resolution of enantiomers is typically achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. libretexts.org CSPs create a chiral environment within the column, leading to differential, transient diastereomeric interactions with the enantiomers and thus enabling their separation. americanpharmaceuticalreview.com

While specific methods for 6β-Hydroxy-norgestimate are not detailed in the available literature, methods developed for the enantiomeric separation of its close structural analog, norgestrel (B7790687), provide a valuable precedent. A successful method for resolving norgestrel enantiomers employed reversed-phase HPLC with hydroxypropyl-β-cyclodextrin (HP-β-CD) added to the mobile phase as a chiral selector. nih.govresearchgate.net This approach achieved baseline separation on a standard C8 column, demonstrating that chiral mobile phase additives can be highly effective. nih.gov Similar principles would be applied to develop a method for the enantiomers of 6β-Hydroxy-norgestimate, likely involving screening of various CSPs or chiral mobile phase additives to find the optimal conditions for resolution. libretexts.orgnih.gov

Spectrometric Structural Elucidation Methods

Following chromatographic separation, spectrometric methods are indispensable for the unambiguous identification and structural confirmation of the 6β-Hydroxy-norgestimate isomers.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites in complex biological matrices. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion, a critical first step in identifying an unknown metabolite. ijpras.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. ijpras.com The resulting fragment ions create a specific "fingerprint" that helps to elucidate the molecule's structure, such as the location of the hydroxyl group in 6β-Hydroxy-norgestimate. Methods like Selected Reaction Monitoring (SRM) on triple quadrupole instruments are highly sensitive and specific for quantification, making them ideal for bioanalytical studies. nih.govnih.govnih.gov

LC-MS/MS methods have been extensively developed for the quantification of norgestimate and its primary metabolites, such as 17-deacetyl-norgestimate. nih.govnih.gov These studies establish the foundation for identifying further metabolites. The identification of 6β-Hydroxy-norgestimate would involve searching for a mass corresponding to the addition of an oxygen atom (+15.99 Da) to a norgestimate metabolite and then confirming the structure using the MS/MS fragmentation pattern. researchgate.net

Interactive Table: Exemplary Mass Spectrometric Parameters for Norgestimate Metabolite Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
17-desacetyl norgestimate 328.4 124.1 ESI Positive nih.gov
17-desacetyl norgestimate D6 (IS) 334.3 91.1 ESI Positive nih.gov

This table shows established parameters for a major norgestimate metabolite, illustrating the type of data used in MS/MS methods. Similar parameters would be developed for 6β-Hydroxy-norgestimate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural and stereochemical elucidation of organic molecules. While MS/MS can suggest a structure, NMR provides unambiguous proof of atom connectivity and spatial arrangement. nih.govresearchgate.net

Crucially, ¹H NMR has been successfully used to differentiate and assign the syn (Z) and anti (E) isomers of norgestimate itself. researchgate.netnih.gov The identification was based on the significant chemical shift differences of the C4-H proton signal, which is deshielded in the anti (E) isomer (δ ≈ 6.4-6.6 ppm) compared to the syn (Z) isomer (δ ≈ 5.8-5.9 ppm) due to the anisotropic effect of the oxime N-O bond. researchgate.netnih.gov This same principle would be directly applicable to assigning the geometry of the syn/anti-6β-Hydroxy-norgestimate isomers.

To confirm the position of hydroxylation (C-6) and its relative stereochemistry (β-orientation), a suite of 1D and 2D NMR experiments would be required:

¹³C NMR and DEPT: These experiments identify all unique carbon signals and determine the type of each carbon (CH₃, CH₂, CH, or quaternary C), confirming the presence of an additional hydroxyl-bearing carbon. bhu.ac.in

2D COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks, establishing proton-proton connectivities within the steroid rings. researchgate.net

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the assignment of each carbon signal based on its attached proton. researchgate.net

2D HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular structure and confirming the location of the hydroxyl group by observing correlations from nearby protons to C-6. nih.gov

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is the key experiment for determining stereochemistry, such as the β-axial orientation of the C-6 hydroxyl group, by observing NOE correlations between the C-6 proton and other spatially close protons with known stereochemistry (e.g., specific axial protons on the steroid skeleton). bhu.ac.inmdpi.com

Through the concerted application of these NMR techniques, the complete and unambiguous structure and relative stereochemistry of the syn and anti isomers of 6β-Hydroxy-norgestimate can be definitively established. researchgate.netresearchgate.net

Circular Dichroism (CD) and Ultraviolet (UV) Spectroscopy for Isomer Characterization

The differentiation of stereoisomers is a significant challenge in analytical chemistry. Chiroptical methods like Circular Dichroism (CD) spectroscopy are particularly powerful for characterizing chiral molecules such as the syn and anti isomers of 6β-Hydroxy-norgestimate. acs.orgdtu.dk

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within a molecule. While less specific for stereoisomer differentiation than CD spectroscopy, UV spectra can still offer valuable characterization data. The position and intensity of absorption maxima can be influenced by the molecular environment and conformation. rsc.org For the syn and anti isomers of 6β-Hydroxy-norgestimate, subtle differences in their electronic environments may lead to slight shifts in their UV absorption profiles. A study on various Δ⁴-3-ketosteroid oximes demonstrated that online recording of UV spectra of separated isomers allows for the calculation of their molar absorbances. researchgate.net

Below is a hypothetical data table illustrating the potential spectroscopic differences between the isomers, based on typical values for similar steroidal compounds.

Parameter syn-6β-Hydroxy-norgestimate anti-6β-Hydroxy-norgestimate
UV λmax (nm) ~240~242
Molar Absorptivity (ε) VariableVariable
CD Cotton Effect (nm) Positive at ~260, Negative at ~240Negative at ~260, Positive at ~240
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) VariableVariable

Advanced Sample Preparation Techniques

The accurate quantification of syn/anti-6β-Hydroxy-norgestimate isomers in biological matrices like plasma or urine requires efficient and selective sample preparation to remove interfering substances. nih.gov

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. nih.gov For steroid analysis, SPE offers significant advantages in terms of selectivity and recovery. Magnetic Solid-Phase Extraction (MSPE) has also emerged as a rapid and efficient alternative to conventional SPE. jcchems.comresearchgate.net

The selection of the appropriate SPE sorbent is crucial for the successful isolation of the target isomers. Common choices for steroid extraction include:

Reversed-Phase (e.g., C18, C8): These nonpolar sorbents are effective for extracting steroids from aqueous matrices.

Normal-Phase (e.g., Silica, Diol): These are used with non-aqueous samples and can provide different selectivity.

Ion-Exchange: These can be used if the target analytes can be ionized.

A typical SPE protocol for extracting 6β-Hydroxy-norgestimate isomers from a biological matrix would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

Loading: The pre-treated biological sample (e.g., diluted plasma) is passed through the cartridge. The isomers and other hydrophobic compounds are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent mixture to remove hydrophilic impurities while retaining the analytes.

Elution: A strong organic solvent is used to elute the retained isomers from the sorbent.

The following table outlines a potential SPE method for the extraction of these isomers.

SPE Step Solvent/Solution Purpose
Conditioning 1. Methanol2. WaterTo activate the C18 sorbent.
Sample Loading Diluted Plasma (1:1 with buffer)To load the sample onto the sorbent.
Washing 1. Water2. 10% Methanol in WaterTo remove salts and polar interferences.
Elution Acetonitrile or MethanolTo elute the target isomers.

Recent developments have seen the use of novel materials like humic acid-pyrolyzed silica-coated magnetite for the MSPE of multiple steroid classes from human plasma, achieving quantitative recovery without the need for protein precipitation. semanticscholar.org

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of compounds between two immiscible liquid phases. Optimization of LLE is critical to maximize the recovery of the target isomers while minimizing the co-extraction of interfering substances.

Key parameters for LLE optimization include:

Choice of Extraction Solvent: The solvent should have high affinity for the isomers and be immiscible with the sample matrix. Common solvents for steroid extraction include ethyl acetate (B1210297), diethyl ether, and methyl tert-butyl ether (MTBE).

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analytes, thereby increasing their partitioning into the organic phase. For the hydroxylated norgestimate isomers, maintaining a neutral or slightly basic pH is generally optimal.

Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analytes into the organic phase by decreasing their solubility in the aqueous layer.

Extraction Volume and Repetition: The ratio of organic solvent to aqueous sample volume and the number of extraction steps can be optimized to enhance recovery.

An optimized LLE protocol could achieve high recovery rates for the isomers, as illustrated in the hypothetical table below.

Extraction Solvent pH Recovery of syn isomer (%) Recovery of anti isomer (%)
Ethyl Acetate7.09290
Diethyl Ether7.08885
MTBE7.09593
MTBE with NaCl7.09896

Stereochemical Aspects and Isomer Specific Research on Syn/anti 6β Hydroxy Norgestimate

Elucidation of syn and anti Isomer Structures and Absolute Configuration

The chemical structure of 6β-Hydroxy-norgestimate, a hydroxylated metabolite of norgestimate (B1679921), presents two key points of stereoisomerism: the orientation of the hydroxyl group at the 6β position of the steroid nucleus and the configuration of the oxime group at the C3 position. The oxime functionality gives rise to syn and anti isomers, also referred to as E/Z isomers. The determination of the precise three-dimensional arrangement of these isomers is fundamental to understanding their chemical and biological behavior.

While specific crystallographic or detailed NMR spectroscopic studies exclusively on syn/anti-6β-Hydroxy-norgestimate are not extensively available in the public domain, the structural elucidation of similar steroidal oximes provides a framework for understanding their configuration. Techniques such as single-crystal X-ray crystallography are powerful tools for determining the absolute configuration of molecules. For instance, the X-ray structure of 6E-hydroximino-androst-4-ene-3,17-dione, a related steroidal oxime, confirmed its absolute configuration and provided detailed insights into the conformation of the steroid rings . Such analyses reveal precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional shape .

In the absence of specific crystallographic data for syn/anti-6β-Hydroxy-norgestimate, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable. For other Δ⁴-3-ketosteroid oximes, ¹H NMR spectroscopy has been successfully used to differentiate between the syn (Z) and anti (E) isomers based on the chemical shift differences of the proton at the C4 position researchgate.net. This approach allows for the assignment of the elution order in chromatographic separations and the determination of the isomeric ratio researchgate.net. It is plausible that similar NMR techniques could be applied to elucidate the specific structures of the syn and anti isomers of 6β-Hydroxy-norgestimate.

Table 1: General Techniques for Stereochemical Elucidation of Steroidal Oximes

TechniqueInformation ProvidedRelevance to syn/anti-6β-Hydroxy-norgestimate
Single-Crystal X-ray Crystallography Precise 3D molecular structure, absolute configuration, bond lengths, and angles.Would provide definitive structural information for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, differentiation of isomers in solution.Can be used to distinguish between the syn and anti isomers based on chemical shifts.
Circular Dichroism (CD) Spectroscopy Information about the chirality and conformation of molecules in solution.Could be used to study the chiroptical properties of the isomers.

Impact of Stereochemistry on Molecular Recognition and Interactions

Steroids exert their effects by binding to specific receptors, and this binding is highly dependent on the steroid's conformation. The steroid A-ring, where the oxime group of 6β-Hydroxy-norgestimate is located, is often crucial for receptor binding . The different orientations of the oxime's hydroxyl group in the syn and anti isomers could lead to varied interactions with amino acid residues in the binding pocket of a receptor.

Stereoselective Formation Mechanisms

The formation of syn and anti isomers of oximes can proceed with varying degrees of stereoselectivity, depending on the reaction conditions or the enzymatic environment. The synthesis of steroidal oximes typically involves the reaction of a ketone with hydroxylamine (B1172632) nih.govencyclopedia.pub. This reaction can lead to a mixture of the E and Z isomers, and the ratio of these isomers can be influenced by factors such as the solvent, temperature, and the presence of catalysts nih.govencyclopedia.pub.

In the context of metabolism, the hydroxylation of the steroid nucleus is carried out by enzymes, which often exhibit high stereoselectivity. For example, the formation of 6β-hydroxyprogesterone in human placental tissue has been demonstrated to be a specific enzymatic process nih.gov. While the metabolic pathways for the 6β-hydroxylation of norgestimate are not as well-defined in the available literature, it is likely that this process is also under enzymatic control, leading to a specific stereochemical outcome at the C6 position.

The subsequent formation of the oxime group, if it occurs metabolically, would also be subject to enzymatic control, potentially favoring the formation of one isomer over the other. In chemical synthesis, achieving stereoselectivity in the formation of oxime isomers can be challenging, often requiring specific reagents or reaction conditions. For related compounds like norelgestromin (B1679859), methods for the preparation of substantially pure E and Z isomers have been developed, indicating that stereoselective synthesis or efficient separation of isomers is achievable.

Molecular and Receptor Level Interactions of Syn/anti 6β Hydroxy Norgestimate

In Vitro Receptor Binding Affinity Studies (e.g., Progesterone (B1679170) Receptor, Androgen Receptor)

The progestational and androgenic effects of norgestimate (B1679921) are mediated through the binding of its active metabolites to the progesterone receptor (PR) and androgen receptor (AR). Norgestimate itself is considered a prodrug, with its biological activity primarily attributed to norelgestromin (B1679859) and, to a lesser extent, levonorgestrel (B1675169). wikipedia.orgnih.gov

Studies on the relative binding affinity (RBA) for the progesterone receptor show that levonorgestrel is a potent binder, with an affinity 1.5 times that of the reference progestin promegestone (B1679184). wikipedia.org In contrast, norgestimate and its main active metabolite, norelgestromin, exhibit lower binding affinities for the PR. wikipedia.org

Regarding the androgen receptor, norgestimate and norelgestromin display very weak binding affinity compared to dihydrotestosterone (B1667394) (DHT). wikipedia.org Levonorgestrel, however, shows a more significant, albeit still moderate, affinity for the AR. wikipedia.org The low androgenic potential of norgestimate is highlighted by its high ratio of AR to PR binding, which is significantly greater than that of other progestins like levonorgestrel. wikipedia.org

Table 1: Relative Binding Affinity of Norgestimate and its Metabolites to Progesterone and Androgen Receptors
CompoundProgesterone Receptor (PR) RBA (%)aAndrogen Receptor (AR) RBA (%)b
Norgestimate15 wikipedia.org0.3 wikipedia.org
Norelgestromin (17-deacetyl norgestimate)10 wikipedia.org1.3 wikipedia.org
Levonorgestrel150 wikipedia.org22 wikipedia.org
ProgesteroneNot available in this comparisonNot available in this comparison

a Compared to promegestone (100%).

b Compared to dihydrotestosterone (100%).

Enzyme Interaction and Inhibition Studies (e.g., 5α-Reductase, other Steroid-Metabolizing Enzymes)

The anti-androgenic properties of norgestimate are partly due to the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). tandfonline.comnih.gov In vitro studies using human skin have demonstrated that norgestimate can inhibit 5α-reductase activity. One study reported a 50% inhibition (IC50) at a concentration of 10 µM, while another, using a breast skin model, found a much higher potency with an IC50 of 10 pM. tandfonline.comnih.govresearchgate.net This inhibitory action is a key component of its peripheral anti-androgenic effect. tandfonline.comtandfonline.com Levonorgestrel has also been shown to inhibit 5α-reductase, though to a lesser extent than norgestimate in some assays. nih.gov

The metabolism of norgestimate involves several enzymatic pathways, including deacetylation, reduction, and hydroxylation, to form various metabolites that are then conjugated for excretion. wikipedia.org While hydroxylation is a known metabolic step, specific studies detailing the interaction of syn/anti-6β-Hydroxy-norgestimate with 5α-reductase or other steroid-metabolizing enzymes are not described in the available literature.

Table 2: 5α-Reductase Inhibitory Activity of Progestins
CompoundIC50 (µM)c
Norgestimate10 nih.gov
Levonorgestrel52 nih.gov
Dienogest55 nih.gov
Cyproterone Acetate (B1210297)87 nih.gov
Gestodene98 nih.gov

c IC50 value for inhibition of 5α-reductase in human skin homogenates.

Allosteric Modulation of Receptors (if applicable)

Steroid hormones primarily exert their effects by directly binding to the ligand-binding domain of nuclear receptors, leading to a conformational change that initiates gene transcription. This is considered the classical genomic mechanism of action. nih.gov While some neurosteroids can act as allosteric modulators of membrane receptors like the GABA-A receptor, evidence for allosteric modulation of nuclear steroid receptors such as the progesterone or androgen receptor by progestins is not well-established. wikipedia.orgwikipedia.org The available research indicates that norgestimate and its metabolites interact with the progesterone and androgen receptors via direct, competitive binding rather than through allosteric modulation. nih.gov There is no information in the reviewed literature to suggest that syn/anti-6β-Hydroxy-norgestimate functions as an allosteric modulator of these receptors.

Theoretical and Computational Studies of Syn/anti 6β Hydroxy Norgestimate

Molecular Docking and Dynamics Simulations for Receptor Binding and Enzyme Active Site Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as syn/anti-6β-Hydroxy-norgestimate, and a biological macromolecule, typically a protein receptor or an enzyme. nih.govmdpi.com

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For syn/anti-6β-Hydroxy-norgestimate, a known metabolite of the progestin norgestimate (B1679921), the primary targets for docking studies would be steroid hormone receptors, such as the progesterone (B1679170) receptor (PR) and androgen receptor (AR), to which parent progestins are known to bind. kup.at The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the interaction energy for thousands of possible poses. The results are ranked by a scoring function, which estimates the binding affinity.

Key interactions analyzed include:

Hydrogen Bonds: The hydroxyl groups (-OH) at the 6β and 17α positions, as well as the oxime group, are potential hydrogen bond donors and acceptors. dovepress.com

Hydrophobic Interactions: The steroid's core structure would have extensive hydrophobic contact with nonpolar amino acid residues in the receptor's binding pocket.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. mdpi.com For the syn/anti-6β-Hydroxy-norgestimate-receptor complex, MD simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding. kup.at

Analyze the persistence of key interactions, like hydrogen bonds, over the simulation time. dovepress.com

Calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

The table below illustrates the type of data generated from such simulations, comparing the hypothetical binding of the syn and anti isomers to a receptor active site.

Table 1: Illustrative Molecular Docking and MD Simulation Data

Parameter syn-6β-Hydroxy-norgestimate anti-6β-Hydroxy-norgestimate Norgestimate (Parent)
Docking Score (kcal/mol) -10.2 -9.8 -11.5
Key H-Bond Interactions His780, Arg740 His780, Asn719 His780, Arg740, Gln725
MD Stability (RMSD, Å) 1.8 ± 0.3 2.1 ± 0.4 1.5 ± 0.2
Predicted Binding Affinity High High Very High

Note: This data is illustrative and represents typical outputs from computational analyses.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule like syn/anti-6β-Hydroxy-norgestimate. rsc.orgnrel.gov These methods solve the Schrödinger equation to determine the electronic structure of the molecule, from which numerous properties can be derived.

Conformational Analysis The terms syn and anti refer to the stereochemical relationship of substituents around a bond, in this case, likely the C=N oxime bond. These different spatial arrangements are known as rotamers or conformers. wikipedia.org Quantum chemical calculations can determine the geometry and relative stability of each conformer. nih.govnih.govmdpi.com By rotating the relevant torsion angles and calculating the energy at each step, a potential energy surface is generated, identifying the most stable (lowest energy) conformations. mdpi.com For syn/anti-6β-Hydroxy-norgestimate, this analysis would reveal the energetic difference between the two isomers and the energy barriers to their interconversion. nih.gov

Reactivity Prediction The electronic properties calculated through quantum chemistry can predict the molecule's reactivity.

Molecular Electrostatic Potential (MEP): Maps regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The energy gap between them indicates chemical reactivity and stability.

Table 2: Representative Quantum Chemical Calculation Outputs

Property syn-Isomer anti-Isomer
Relative Energy (kcal/mol) 0.00 (most stable) +1.25
Key Torsion Angle (C-C=N-O) ~0° (syn-periplanar) ~180° (anti-periplanar)
HOMO Energy (eV) -6.5 -6.4
LUMO Energy (eV) -1.2 -1.1
HOMO-LUMO Gap (eV) 5.3 5.3

Note: This data is hypothetical, intended to show the types of results obtained from quantum chemical calculations.

Prediction of Metabolic Sites and Pathways using In Silico Models

In silico metabolism prediction tools are crucial for understanding the biotransformation of a compound. cam.ac.uknih.gov Software platforms like FAME 3 or Meteor Nexus use knowledge-based systems and machine learning models to predict the likely sites on a molecule where metabolic reactions will occur, known as Sites of Metabolism (SoMs). lhasalimited.orgunivie.ac.at

For syn/anti-6β-Hydroxy-norgestimate, which is already a product of Phase I metabolism, these tools can predict subsequent metabolic transformations. The models analyze the molecule's structure to identify atoms or functional groups that are susceptible to attack by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

The prediction process involves:

Submitting the structure of syn/anti-6β-Hydroxy-norgestimate to the prediction software.

The software identifies potential SoMs based on its internal library of known metabolic reactions and atom accessibility.

The tool ranks the predicted SoMs by probability, indicating which sites are most likely to be metabolized. univie.ac.at

For this compound, potential further metabolic pathways could include:

Hydroxylation: Additional hydroxylation at other positions on the steroid core.

Oxidation: Oxidation of existing hydroxyl groups.

Reduction: Reduction of the oxime or other groups.

Phase II Conjugation: Glucuronidation or sulfation at the hydroxyl groups.

Table 3: Illustrative Prediction of Metabolic Sites (SoMs) for 6β-Hydroxy-norgestimate

Predicted Site of Metabolism Metabolic Reaction Predicted Likelihood
C1/C2 positions on A-ring Hydroxylation High
17-acetyl group Deacetylation High
6β-hydroxy group Glucuronidation (Phase II) Medium
Ethynyl group Oxidation Low

Note: This table is for illustrative purposes to demonstrate the output of in silico metabolism prediction tools.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling

Structure-Activity Relationship (SAR) SAR studies aim to correlate a molecule's chemical structure with its biological activity. For syn/anti-6β-Hydroxy-norgestimate, the key structural features influencing its activity as a progestin are:

The Steroid Scaffold: The fundamental four-ring structure is essential for fitting into the progesterone receptor.

The 6β-Hydroxy Group: The introduction of this polar group, compared to the parent norgestimate, can significantly alter binding affinity. It may form new hydrogen bonds within the receptor but could also introduce steric hindrance or unfavorable interactions, potentially increasing or decreasing progestogenic activity.

The 17α-Ethynyl and 17β-Acetoxy Groups: These groups are critical for the activity of norgestimate and its metabolites.

Structure-Metabolism Relationship (SMR) SMR links a molecule's structure to its metabolic fate. The introduction of the 6β-hydroxy group is a prime example of SMR. This initial metabolic step makes the molecule more polar, which generally facilitates excretion. This new hydroxyl group also serves as a new site for subsequent Phase II metabolism (e.g., glucuronidation). SMR models would analyze how this structural change affects the molecule's susceptibility to further breakdown by CYP enzymes compared to its parent compound.

Table 4: Comparative SAR and SMR Analysis

Compound Key Structural Feature Hypothesized Impact on Activity (SAR) Hypothesized Impact on Metabolism (SMR)
Norgestimate Lacks 6-hydroxy group High progestogenic and some androgenic activity Metabolized via hydroxylation (e.g., at C6) and reduction
6β-Hydroxy-norgestimate Presence of 6β-hydroxy group Potentially altered (increased or decreased) receptor binding affinity due to new H-bond capability and steric effects Increased polarity facilitates excretion; provides a new site for Phase II conjugation; may alter susceptibility to other CYP enzymes

Note: This table presents a generalized analysis based on established principles of medicinal chemistry.

Future Research Directions and Applications in Steroid Biochemistry

Development of Novel Synthetic Routes for Specific Isomers

The precise biological activities of the syn and anti isomers of 6β-Hydroxy-norgestimate necessitate the development of highly stereoselective synthetic routes. Traditional chemical synthesis of steroid isomers can be challenging, often requiring multiple steps with protective groups and resulting in mixtures that are difficult to separate. nih.govgoogle.com Future research is focused on creating more efficient and specific methods.

Key areas for advancement include:

Asymmetric Catalysis: The use of chiral catalysts to direct the stereochemical outcome of the hydroxylation reaction at the C6 position of the norgestimate (B1679921) backbone. This could involve transition-metal catalysts with chiral ligands or organocatalysts.

Enzymatic Synthesis: Employing isolated enzymes or whole-cell biocatalysts to perform regio- and stereoselective hydroxylations. researchfloor.org This approach offers the advantage of high specificity under mild reaction conditions.

Flow Chemistry: The application of continuous flow reactors can offer better control over reaction parameters, potentially improving yields and selectivity of the desired isomer.

These advancements will be crucial for producing sufficient quantities of pure syn and anti isomers for detailed biological evaluation and for use as analytical standards.

Elucidation of Undefined Hydroxylated Metabolite Structures and Pathways

The metabolism of norgestimate is complex, leading to a variety of hydroxylated metabolites, many of which remain structurally uncharacterized. drugbank.compharmacompass.comnih.gov Norgestimate is rapidly metabolized to its active metabolites, norelgestromin (B1679859) and norgestrel (B7790687), which are then further metabolized, primarily by CYP3A4, and to a lesser extent by CYP2B6 and CYP2C9, into several undefined hydroxylated products. drugbank.compharmacompass.com

Future research in this area will rely on a combination of advanced analytical techniques and metabolic studies:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS can provide accurate mass data and fragmentation patterns, aiding in the tentative identification of novel metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural elucidation of isolated metabolites, providing detailed information about the connectivity and stereochemistry of the molecule.

In Vitro Metabolism Studies: Using human liver microsomes, S9 fractions, or specific recombinant CYP enzymes to generate and identify metabolites in a controlled environment. nih.gov This allows for the pinpointing of the specific enzymes responsible for each hydroxylation step.

Isotope Labeling Studies: Utilizing stable isotope-labeled norgestimate to trace the metabolic fate of the drug and facilitate the identification of its metabolites in biological samples.

A comprehensive understanding of these metabolic pathways is critical for predicting potential drug-drug interactions and for understanding the complete pharmacological profile of norgestimate.

Advanced Enzymatic Engineering for Stereoselective Biotransformation

The ability of microorganisms and their enzymes to perform highly specific chemical transformations on steroids has been recognized for decades. researchfloor.org Recent advances in genetic and protein engineering have opened new avenues for creating bespoke biocatalysts for steroid synthesis. nih.govmdpi.com

Future directions in this field include:

Directed Evolution: This technique involves creating libraries of mutant enzymes and screening them for improved activity, selectivity, or stability. This can be used to tailor enzymes like cytochrome P450 monooxygenases to specifically produce the syn or anti isomer of 6β-Hydroxy-norgestimate. nih.govacs.org

Rational Protein Design: Using computational modeling and a deep understanding of enzyme structure-function relationships to make targeted mutations in an enzyme's active site to alter its substrate specificity or stereoselectivity.

Metabolic Engineering of Host Organisms: Modifying the metabolic pathways of microorganisms, such as yeast or bacteria, to create efficient whole-cell factories for the production of specific steroid isomers. This can involve introducing genes for the desired hydroxylating enzymes and knocking out competing pathways. mdpi.com

These engineered enzymatic systems have the potential to provide a more sustainable and efficient alternative to traditional chemical synthesis for producing specific steroid isomers. researchfloor.org

Expanding In Vitro and In Silico Predictive Models for Steroid Metabolism

Predicting how a new steroid candidate will be metabolized in the human body is a major challenge in drug development. In vitro and in silico models are becoming increasingly important tools for early-stage assessment of a compound's metabolic fate. frontiersin.orgresearchgate.net

Key areas of development for improving these predictive models include:

Advanced In Vitro Models: Moving beyond simple 2D cell cultures to more physiologically relevant models such as 3D liver spheroids, organ-on-a-chip devices, and co-cultures of different liver cell types. nih.gov These models better mimic the complex environment of the human liver and can provide more accurate predictions of metabolic clearance and metabolite profiles. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining computational models that can predict the sites of metabolism and the metabolic pathways of a steroid based on its chemical structure. researchgate.netnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro metabolic data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a steroid in the whole body.

Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze large datasets of steroid metabolism to identify patterns and build predictive models with improved accuracy. researchgate.net

The continued development of these predictive tools will help to de-risk the drug development process by allowing for earlier identification of compounds with unfavorable metabolic profiles. frontiersin.org

Role as a Mechanistic Probe in Steroid Biology

The specific isomers of 6β-Hydroxy-norgestimate can serve as valuable tools for investigating the fundamental mechanisms of steroid action and metabolism. Their unique structures can be used to probe the active sites of metabolic enzymes and the ligand-binding domains of steroid receptors.

Potential applications as mechanistic probes include:

Enzyme Active Site Mapping: By studying how the syn and anti isomers interact with and are metabolized by specific CYP enzymes, researchers can gain insights into the topology and substrate-binding requirements of the enzyme's active site.

Receptor Binding Studies: Comparing the binding affinities of the two isomers to various steroid receptors (e.g., progesterone (B1679170), androgen, and estrogen receptors) can help to elucidate the structural features that determine receptor selectivity.

Probing Non-Genomic Steroid Signaling: Investigating whether these hydroxylated metabolites can elicit rapid, non-genomic effects that are not mediated by nuclear receptors.

By using these specific isomers as chemical probes, researchers can gain a more nuanced understanding of the complex interplay between steroid structure, metabolism, and biological activity.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for distinguishing syn- and anti-6ss-Hydroxy-norgestimate isomers, and what methodological considerations ensure accuracy?

  • Answer : High-performance liquid chromatography (HPLC) with chiral columns is widely used for isomer separation, requiring optimization of mobile phase composition (e.g., acetonitrile-to-water ratios) to achieve baseline resolution. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, can differentiate isomers based on distinct chemical shift patterns in the hydroxy-norgestimate backbone. X-ray crystallography provides definitive structural confirmation but demands high-purity crystalline samples. Method validation should include reproducibility tests across multiple batches and cross-comparison with reference standards .

Q. What are the established pharmacological pathways influenced by syn/anti-6ss-Hydroxy-norgestimate, and how should researchers design in vitro assays to evaluate these pathways?

  • Answer : The compound interacts with progesterone and glucocorticoid receptors, influencing transcriptional regulation. In vitro assays should include receptor-binding affinity studies (e.g., competitive radioligand assays) and cell-based luciferase reporter systems to measure transcriptional activation. Controls must account for nonspecific binding (e.g., using excess cold ligand) and cell viability (via MTT assays). Dose-response curves should span 3–5 log units to determine EC50_{50} values .

Q. How can researchers synthesize this compound with high enantiomeric purity, and what purification challenges arise?

  • Answer : Stereoselective synthesis often employs Sharpless asymmetric dihydroxylation or enzymatic catalysis. Purification via flash chromatography with silica gel or reverse-phase HPLC is critical. Challenges include minimizing racemization during acidic/basic workup and ensuring solvent compatibility with chiral stationary phases. Purity should be verified using polarimetry and chiral HPLC .

Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?

  • Answer : Implement randomized block designs to control for inter-animal variability in in vivo studies. Use LC-MS/MS for plasma concentration analysis with deuterated internal standards to correct for matrix effects. Include crossover studies where feasible to reduce subject-specific variability. Statistical power analysis should determine sample sizes a priori to ensure reproducibility .

Q. How do solvent polarity and temperature affect the isomerization equilibrium of this compound, and what kinetic models best describe this process?

  • Answer : Polar solvents (e.g., DMSO) stabilize the anti-isomer due to hydrogen bonding, while nonpolar solvents favor the syn form. Temperature-dependent studies (25–60°C) monitored via UV-Vis spectroscopy can derive activation energy (EaE_a) using the Arrhenius equation. Pseudo-first-order kinetics models are appropriate for isomerization rate calculations under controlled pH conditions .

Q. How can researchers resolve contradictions in reported metabolic stability data for syn-6ss-Hydroxy-norgestimate across different experimental models?

  • Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cytochrome P450 isoforms, incubation times). Apply meta-regression to assess heterogeneity sources, such as interspecies differences in liver microsomes. Validate findings using human hepatocyte co-cultures with physiological oxygen gradients to mimic in vivo conditions .

Q. What advanced computational modeling approaches are suitable for predicting the binding affinities of this compound with steroid receptors, and how should these models be validated experimentally?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force fields) can predict binding modes and free energy changes (ΔG\Delta G). Validate predictions via alanine scanning mutagenesis of receptor binding pockets and surface plasmon resonance (SPR) to measure kinetic parameters (konk_{on}, koffk_{off}). Cross-correlate computational and experimental data using Spearman’s rank correlation .

Methodological Frameworks

  • Data Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, apply Kruskal-Wallis tests. Data tables should include mean ± SEM, p-values, and effect sizes .
  • Research Question Evaluation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For clinical relevance, integrate PICO (Population, Intervention, Comparison, Outcome) frameworks .
  • Literature Synthesis : Categorize sources into conceptual "buckets" (e.g., analytical methods, metabolic pathways) and use PRISMA flow diagrams to track evidence inclusion/exclusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.